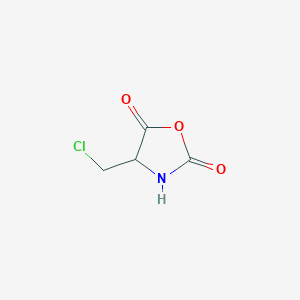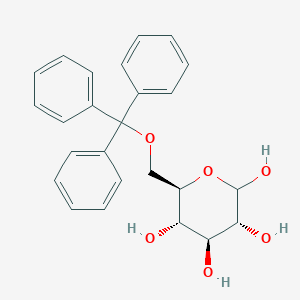
6-O-Triphenylmethyl-D-glucopyranose
Overview
Description
6-O-Triphenylmethyl-D-glucopyranose is a chemical compound renowned in the pharmaceutical industry for its role in developing treatments for diabetes and other metabolic disorders. It has also been studied for its potential as a gene delivery system for the treatment of genetic ailments .
Synthesis Analysis
The synthesis of 6-O-Triphenylmethyl-D-glucopyranose involves a multistep reaction that eventually leads to a mixture of hemiacetal (1-OH derivative) and 2 . The synthesis process is complex and requires careful control of the reaction conditions .Molecular Structure Analysis
The molecular formula of 6-O-Triphenylmethyl-D-glucopyranose is C25H26O6. Its molecular weight is 422.5 g/mol . The structure of this compound includes a glucopyranose ring with a triphenylmethyl group attached to the oxygen atom at the 6th position .Chemical Reactions Analysis
The chemical reactions involving 6-O-Triphenylmethyl-D-glucopyranose are complex and involve several steps. One such reaction is the acid-catalyzed exchange of the carbonyl oxygen atom of 3-O-benzyl-1,2-O-isopropylidene-6-O-triphenylmethyl-α-D-xylo-hexofuranos-5-ulose with [18O]H2O .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-O-Triphenylmethyl-D-glucopyranose include a molecular weight of 422.5 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 6 .Scientific Research Applications
Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Application : “6-O-Triphenylmethyl-D-glucopyranose” is renowned in the pharmaceutical industry for its role in developing treatments for diabetes and other metabolic disorders .
Chemical Synthesis
- Field : Chemical Synthesis
- Application : This compound is used in the selective protection of the C6 hydroxyl group of glucose derivatives .
- Methods of Application : The process involves a multistep process which includes several selective protection and deprotection steps . Difficulties in selective protection of the C6 hydroxyl group originate from its non-selectivity towards acylation and alkylation compared to C2-C4 hydroxyl groups .
Enzymatic Galloylation
- Field : Enzymatic Galloylation
- Application : This compound is used in the regioselective galloylation of methyl β-d-glucopyranoside with vinyl gallate .
- Methods of Application : The reaction proceeds with strict regioselectivity toward the primary hydroxyl of the glucopyranoside ring, giving in preparative scale 27% of purified methyl 6-O-galloyl-β-d-glucopyranoside as a sole product .
- Results : The highest conversion was found to be 37% .
Biochemical Research
- Field : Biochemical Research
- Application : “6-O-Triphenylmethyl-D-glucopyranose Tetraacetate” is a sugar derivative of D-Glucose, which is a simple sugar that is present in plants . It is used in biochemical research for proteomics studies .
Gene Delivery System
- Field : Genetic Research
- Application : “6-O-Triphenylmethyl-D-glucopyranose” has been studied for its potential as a gene delivery system for the treatment of genetic ailments .
Proteomics Research
properties
IUPAC Name |
(3R,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23-,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNZCEKHTHLIRQ-MLYSRARTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611377 | |
| Record name | 6-O-(Triphenylmethyl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-Triphenylmethyl-D-glucopyranose | |
CAS RN |
67919-34-0 | |
| Record name | 6-O-(Triphenylmethyl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



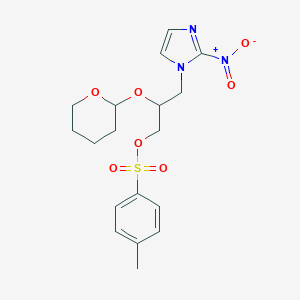
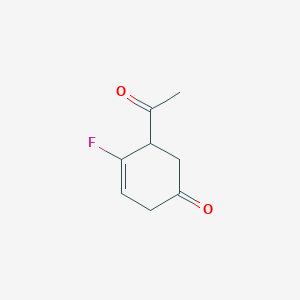
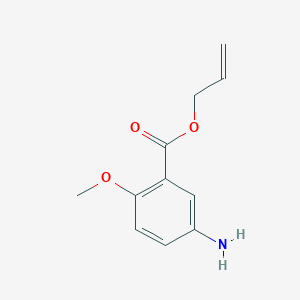

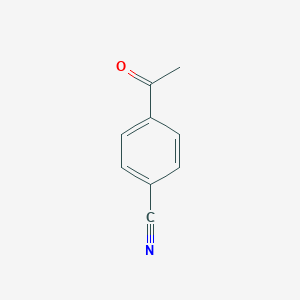
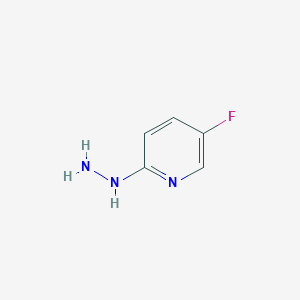
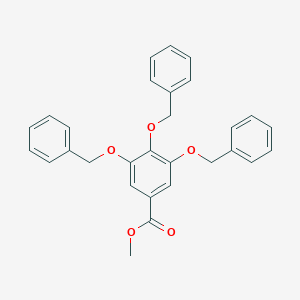
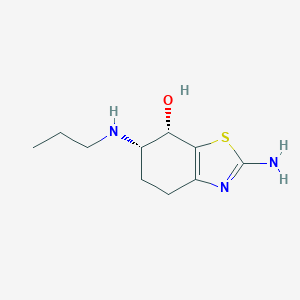
![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)

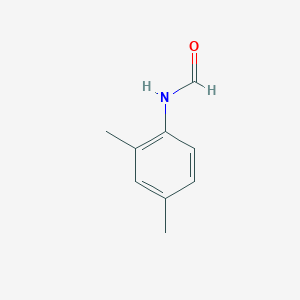

![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
